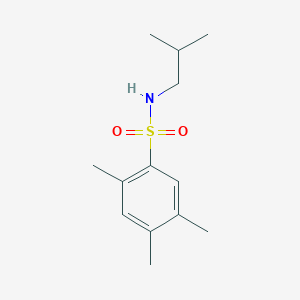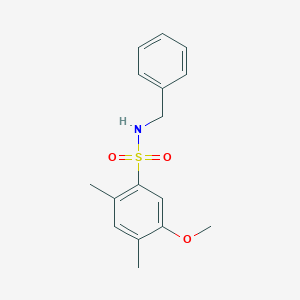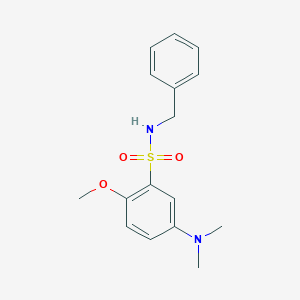
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide, also known as CPBS, is a sulfonamide compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPBS is a white crystalline powder that is soluble in water and organic solvents. In
Mécanisme D'action
The exact mechanism of action of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of arthritis and other inflammatory diseases.
Biochemical and Physiological Effects:
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and protein kinase C. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide for cancer treatment. Another area of interest is its potential use in the treatment of bacterial infections. Studies are needed to determine the effectiveness of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide against various bacterial strains. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide and its potential applications in other disease areas.
Méthodes De Synthèse
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide can be synthesized by reacting 5-chloro-2-propoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Applications De Recherche Scientifique
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, anti-inflammatory, and antitumor properties. 5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Propriétés
Nom du produit |
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H22ClNO3S |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
5-chloro-N-cyclohexyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO3S/c1-2-10-20-14-9-8-12(16)11-15(14)21(18,19)17-13-6-4-3-5-7-13/h8-9,11,13,17H,2-7,10H2,1H3 |
Clé InChI |
AETPPRYQJNRJKY-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2 |
SMILES canonique |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)



![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
